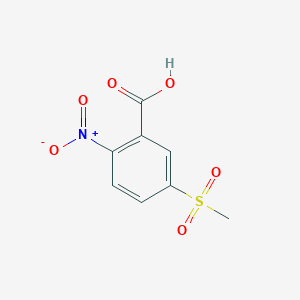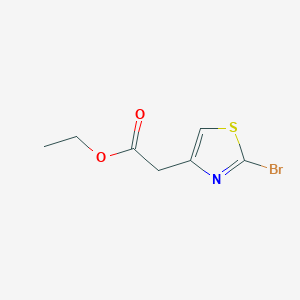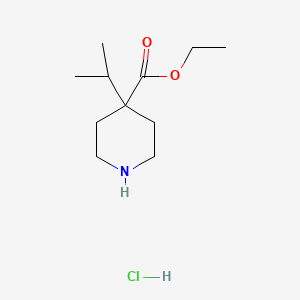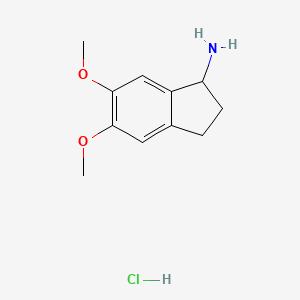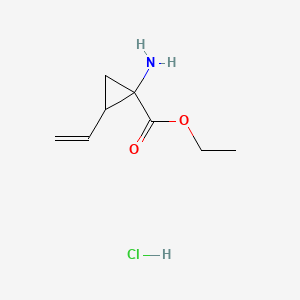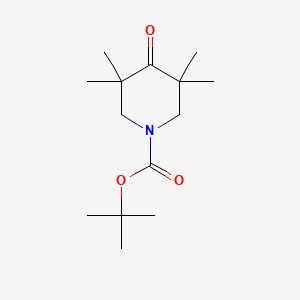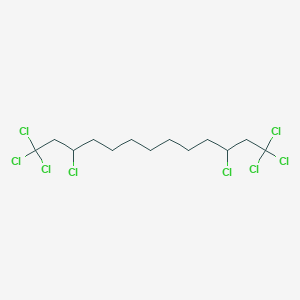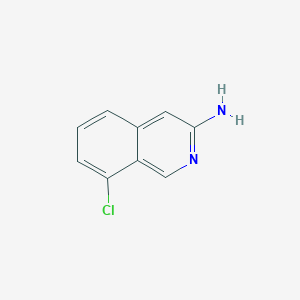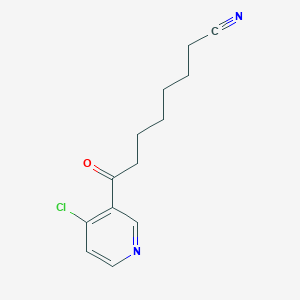
8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile
Descripción general
Descripción
8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile, also known as 4-Chloro-3-pyridyl-8-oxooctanenitrile, is a synthetic organic compound that has been the subject of numerous scientific research studies. It is a small molecule, with a molecular weight of about 180 g/mol, and is composed of a nitrogen-containing ring and an octanenitrile group. It has been investigated for its potential applications in synthetic organic chemistry and as a building block for pharmaceuticals, biochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
6-Chloro-pyridonepezils, chloropyridine-donepezil hybrids, have been designed for Alzheimer's disease treatment. These compounds, including chloropyridines, are effective cholinesterase inhibitors, with some showing potent inhibitory effects on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). Notably, 6-chloro-pyridonepezil8 is 625-fold more selective for hAChE than hBuChE, making it a promising candidate for Alzheimer's therapy (Samadi et al., 2013).
Synthesis of New Derivatives
5,7-Dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles, prepared from reactions involving chloropyridine derivatives, have been used to synthesize new derivatives with diverse groups like amino, alkylthio, amido, etc. This demonstrates the versatility of chloropyridines in creating a wide range of chemical compounds (Chang et al., 2003).
Crown-Type Compounds Synthesis
New crown-type compounds incorporating chloropyridine units have been synthesized, showing potential for various applications. These compounds, such as those containing 4-pyrone units, have been created through specific reactions and characterized for their unique properties (Löwe et al., 1997).
Antihypertensive Activity
Chloropyridine derivatives have been explored in the synthesis of compounds like 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, which show potent antihypertensive activity. These compounds have been tested for their effectiveness in treating hypertension, with some showing promising results (Bergmann & Gericke, 1990).
Multielectron Reduction and Oxidation
Chloropyridine-based compounds have been utilized in studies exploring electron-transfer capacity. These studies are crucial in understanding the redox behavior of these compounds, which can have significant implications in fields like electrochemistry and materials science (Kaim et al., 2002).
Metal Complexes Synthesis
Chloropyridine derivatives have been involved in the synthesis of metal complexes. These complexes, formed with metals like titanium, vanadium, and iron, highlight the potential of chloropyridines in coordination chemistry and their applications in catalysis and materials science (Masaguer & Mendiola, 1985).
Hydrogen Bond Studies
Research on structurally symmetrical intermolecular hydrogen bonds, involving compounds with pyridyl groups, provides insight into the steric conditions and polarizability of these bonds. This research is crucial in understanding molecular interactions and designing molecules with specific properties (Brzeziński & Zundel, 1980).
Water Oxidation Catalysts
Chloropyridine derivatives have been used in the synthesis of Ru complexes for water oxidation. This highlights the potential of these compounds in catalysis, particularly in energy-related applications like water splitting (Zong & Thummel, 2005).
Propiedades
IUPAC Name |
8-(4-chloropyridin-3-yl)-8-oxooctanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-12-7-9-16-10-11(12)13(17)6-4-2-1-3-5-8-15/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIGUWRQNRQJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700279 | |
| Record name | 8-(4-Chloropyridin-3-yl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile | |
CAS RN |
890100-92-2 | |
| Record name | 8-(4-Chloropyridin-3-yl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




